Cas no 1021106-77-3 (N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide)

N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide is a synthetic organic compound featuring a pyridazine core functionalized with a 2-chlorobenzylthio moiety and a propanamide side chain. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as an intermediate or bioactive scaffold. The 2-chlorophenyl group enhances lipophilicity, while the sulfanyl linkage may influence binding interactions. The propanamide substituent offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in targeting enzymes or receptors where heterocyclic thioethers exhibit affinity. The compound’s purity and stability under standard conditions facilitate reproducible experimental outcomes in synthetic and pharmacological applications.
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide structure
1021106-77-3 structure
Product name:N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
CAS No:1021106-77-3
MF:C14H14ClN3OS
Molecular Weight:307.798460483551
CID:6101016
PubChem ID:42139259

N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide 化学的及び物理的性質

名前と識別子

    • N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
    • N-[6-[(2-chlorophenyl)methylsulfanyl]pyridazin-3-yl]propanamide
    • 1021106-77-3
    • N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide
    • F5225-0465
    • AKOS024500939
    • インチ: 1S/C14H14ClN3OS/c1-2-13(19)16-12-7-8-14(18-17-12)20-9-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,17,19)
    • InChIKey: IBMQGBGWIVGPBD-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC2=CC=CC=C2Cl)C=C1)(=O)CC

計算された属性

  • 精确分子量: 307.0546109g/mol
  • 同位素质量: 307.0546109g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 319
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 80.2Ų

N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5225-0465-20μmol
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
1021106-77-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5225-0465-1mg
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
1021106-77-3
1mg
$54.0 2023-09-10
Life Chemicals
F5225-0465-25mg
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
1021106-77-3
25mg
$109.0 2023-09-10
Life Chemicals
F5225-0465-40mg
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
1021106-77-3
40mg
$140.0 2023-09-10
Life Chemicals
F5225-0465-50mg
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
1021106-77-3
50mg
$160.0 2023-09-10
Life Chemicals
F5225-0465-2mg
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
1021106-77-3
2mg
$59.0 2023-09-10
Life Chemicals
F5225-0465-5mg
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
1021106-77-3
5mg
$69.0 2023-09-10
Life Chemicals
F5225-0465-30mg
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
1021106-77-3
30mg
$119.0 2023-09-10
Life Chemicals
F5225-0465-75mg
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
1021106-77-3
75mg
$208.0 2023-09-10
Life Chemicals
F5225-0465-3mg
N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide
1021106-77-3
3mg
$63.0 2023-09-10

N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide 関連文献

N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamideに関する追加情報

N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide: A Comprehensive Overview

N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide, also known by its CAS number 1021106-77-3, is a compound of significant interest in the field of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a pyridazine ring with a sulfanyl group and a propanamide moiety. The compound's structure and properties make it a promising candidate for various applications, particularly in drug discovery and material science.

The synthesis of N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide involves a series of well-defined chemical reactions, including nucleophilic substitution, coupling reactions, and amide formation. Recent advancements in catalytic methods have enabled the efficient synthesis of this compound with high purity and yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate the coupling reactions, which has significantly improved the overall process.

One of the most intriguing aspects of this compound is its potential pharmacological activity. Studies have shown that N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide exhibits selective binding to certain protein targets, making it a valuable tool in drug design. For instance, recent research has highlighted its ability to modulate enzyme activity, which could be harnessed for therapeutic purposes. Additionally, the compound's sulfanyl group contributes to its antioxidant properties, further enhancing its potential applications in health-related fields.

The structural versatility of CAS No. 1021106-77-3 allows for extensive modification and functionalization. Scientists have explored the substitution patterns on the pyridazine ring and the propanamide chain to investigate how these changes affect the compound's properties. For example, altering the substituents on the pyridazine ring has been shown to influence both the solubility and bioavailability of the molecule. These findings are crucial for optimizing the compound's performance in biological systems.

In terms of applications, N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide has shown promise in several areas. In materials science, its unique electronic properties make it a candidate for use in organic electronics and sensors. In pharmacology, ongoing studies are focusing on its potential as an anti-inflammatory agent or a modulator of cellular signaling pathways. The compound's ability to interact with biomolecules at specific sites makes it an attractive candidate for targeted drug delivery systems.

Recent breakthroughs in computational chemistry have also contributed to our understanding of this compound. Advanced molecular modeling techniques have provided insights into its three-dimensional structure and interactions with biological systems. These computational studies have been instrumental in guiding experimental efforts and accelerating drug discovery processes.

In conclusion, N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide (CAS No. 1021106-77-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future research and development endeavors.

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